molecular formula C9H10BrNO3 B3032414 5-Bromo-1,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid CAS No. 1674390-13-6

5-Bromo-1,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No. B3032414
M. Wt: 260.08
InChI Key: RBFWWXBETNINOR-UHFFFAOYSA-N
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Description

The compound "5-Bromo-1,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid" is not directly mentioned in the provided papers. However, the papers discuss various brominated pyridine derivatives, which are structurally related to the compound . These derivatives are of interest due to their potential applications in medicinal chemistry and as intermediates in organic synthesis .

Synthesis Analysis

The synthesis of brominated pyridine derivatives can involve various strategies, including electrocatalytic carboxylation , efficient synthesis through nucleophilic substitution and regioselective reactions , and cycloaddition reactions . For instance, the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid is a novel approach that avoids the use of volatile and toxic solvents . Another method includes the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid through a series of reactions starting from methyl 2,6-difluoropyridine-3-carboxylate .

Molecular Structure Analysis

The molecular structures of brominated pyridine derivatives are characterized using various spectroscopic techniques, including FT-IR, NMR, and X-ray crystallography . For example, the crystal structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide was determined and confirmed by single crystal X-ray diffraction studies . Similarly, ab initio and DFT calculations were performed to determine the molecular structure of 2-Amino-1(4-Bromo-phenyl)-5-oxo-4, 5-dihydro-1-H-pyrrole-3-carboxylic acid ethyl ester .

Chemical Reactions Analysis

Brominated pyridine derivatives can undergo various chemical reactions, including aziridination, bromine displacement with an amine , and nucleophilic substitution . These reactions are crucial for the functionalization of the pyridine ring and the introduction of various substituents that can modulate the biological activity of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyridine derivatives are influenced by their molecular structure. The presence of bromine atoms and other substituents can affect the reactivity, stability, and solubility of these compounds. For example, the reactivity of 3-Bromomethyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone with carboxylic acids to form fluorescent derivatives indicates its potential use in high-performance liquid chromatography . The crystal packing and hydrogen bonding patterns observed in the crystal structures also provide insights into the intermolecular interactions that can influence the properties of these compounds .

Scientific Research Applications

Synthesis and Chemical Properties

5-Bromo-1,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, due to its structural complexity, finds its utility in the synthesis of various heterocyclic compounds, contributing significantly to the field of organic chemistry and pharmaceutical sciences. One notable application is in the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an important intermediate for new insecticides, showcasing the compound's relevance in developing agricultural chemicals (Niu Wen-bo, 2011). Furthermore, the compound has been employed in the preparation of 5-oxo-1,2,3,5-tetrahydropyrrolo[1,2-a]quinoline-4-carboxylic acids, analogues of quinolone antibiotics, indicating its potential in antibiotic synthesis (J. Michael et al., 2001).

properties

IUPAC Name

5-bromo-1,4,6-trimethyl-2-oxopyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO3/c1-4-6(9(13)14)8(12)11(3)5(2)7(4)10/h1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBFWWXBETNINOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C(=C1Br)C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001156111
Record name 3-Pyridinecarboxylic acid, 5-bromo-1,2-dihydro-1,4,6-trimethyl-2-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001156111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

CAS RN

1674390-13-6
Record name 3-Pyridinecarboxylic acid, 5-bromo-1,2-dihydro-1,4,6-trimethyl-2-oxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1674390-13-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinecarboxylic acid, 5-bromo-1,2-dihydro-1,4,6-trimethyl-2-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001156111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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